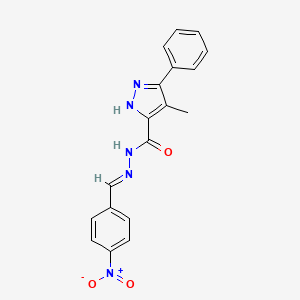

(E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC15666607

Molecular Formula: C18H15N5O3

Molecular Weight: 349.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H15N5O3 |

|---|---|

| Molecular Weight | 349.3 g/mol |

| IUPAC Name | 4-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C18H15N5O3/c1-12-16(14-5-3-2-4-6-14)20-21-17(12)18(24)22-19-11-13-7-9-15(10-8-13)23(25)26/h2-11H,1H3,(H,20,21)(H,22,24)/b19-11+ |

| Standard InChI Key | MTPOOMMCQVANEJ-YBFXNURJSA-N |

| Isomeric SMILES | CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |

| Canonical SMILES | CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

IUPAC Nomenclature and Structural Features

The systematic name (E)-4-methyl-N'-(4-nitrobenzylidene)-3-phenyl-1H-pyrazole-5-carbohydrazide reflects its core structure:

-

A pyrazole ring substituted with a methyl group at position 4 and a phenyl group at position 3.

-

A carbohydrazide moiety at position 5, which forms a hydrazone linkage with a 4-nitrobenzylidene group.

The E-configuration denotes the trans arrangement of the hydrazone bond, critical for its geometric stability . Computational modeling of analogous pyrazole-carbohydrazides confirms that steric and electronic effects from substituents (e.g., nitro groups) influence molecular planarity and intermolecular interactions .

Synthesis and Reaction Pathways

Condensation-Based Synthesis

The compound is synthesized via acid-catalyzed condensation between 4-nitrobenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide, following methodologies established for related hydrazones . Key steps include:

-

Reflux in ethanol with catalytic piperidine to facilitate imine bond formation.

-

Purification via recrystallization from ethanol or dimethylformamide (DMF).

Reaction conditions from analogous systems suggest yields of 70–89% under optimized parameters .

Table 1: Representative Reaction Conditions for Hydrazone Formation

| Parameter | Value | Source |

|---|---|---|

| Solvent | Ethanol | |

| Catalyst | Piperidine (2–3 drops) | |

| Temperature | Reflux (78°C) | |

| Reaction Time | 8–12 hours | |

| Yield Range | 70–89% |

Functionalization Reactions

The nitro group and hydrazone linkage enable diverse transformations:

-

Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, altering electronic properties .

-

Hydrazone Alkylation: Reaction with alkyl halides modifies the carbohydrazide moiety, as observed in pyrazolo[3,4-b]pyridine analogs .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Data from analogous hydrazones provide insights into expected signals:

Table 2: Predicted ¹H NMR Chemical Shifts

¹³C NMR spectra would feature carbonyl carbons at δ 163–167 ppm (hydrazone C=O) and δ 150–155 ppm (pyrazole C=O) .

X-ray Crystallography

While no direct data exists for this compound, studies on similar hydrazones reveal:

-

Planar geometry across the pyrazole and hydrazone regions.

-

Intermolecular hydrogen bonds between hydrazone NH and nitro oxygen, stabilizing crystal packing .

Comparative Analysis with Analogous Compounds

Substituent Effects on Reactivity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume